![molecular formula C7H9NOS B3251168 2-Methoxy-3-(methylthio)pyridine CAS No. 207732-29-4](/img/structure/B3251168.png)
2-Methoxy-3-(methylthio)pyridine
Overview
Description
“2-Methoxy-3-(methylthio)pyridine” is a chemical compound with the CAS Number: 207732-29-4 . It has a molecular weight of 155.22 and its IUPAC name is 2-methoxy-3-(methylthio)pyridine .
Synthesis Analysis
While specific synthesis methods for “2-Methoxy-3-(methylthio)pyridine” were not found, it’s known that 2-methylpyridines can be produced using a simplified bench-top continuous flow setup . The reactions proceed with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols .
Molecular Structure Analysis
The InChI code for “2-Methoxy-3-(methylthio)pyridine” is 1S/C7H9NOS/c1-9-7-6 (10-2)4-3-5-8-7/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“2-Methoxy-3-(methylthio)pyridine” is a solid at room temperature . It should be stored at a temperature between 2-8°C .
Scientific Research Applications
- Catalyst : 2-Methoxy-3-(methylthio)pyridine can serve as a catalyst for various reactions. For instance, it has been employed in the addition reaction of 1,2-acyclic diones to activated acetylenic esters .
- Functional Group Tolerance : Its mild reaction conditions and functional group tolerance make it valuable in organic synthesis .
- Structural Analogs : Researchers have synthesized 2-Methoxy-3-(methylthio)pyridine based on the anti-inflammatory activity of structurally related molecules. This compound could be explored further for its potential anti-inflammatory properties .
- Radical Approach : 2-Methoxy-3-(methylthio)pyridine has been used in catalytic protodeboronation of alkyl boronic esters. When paired with a Matteson–CH₂–homologation, it enables formal anti-Markovnikov alkene hydromethylation—a transformation with practical applications .
Catalysis and Organic Synthesis
Anti-Inflammatory Research
Protodeboronation and Alkene Hydromethylation
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound interacts with a metal catalyst, typically palladium .
Mode of Action
In the context of SM cross-coupling reactions, 2-Methoxy-3-(methylthio)pyridine would participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound would be involved in the formation of carbon-carbon bonds . This process is crucial in organic synthesis, allowing for the creation of complex molecules from simpler precursors .
Pharmacokinetics
The compound’s molecular weight (15522 g/mol) and solid physical form could potentially influence its bioavailability.
Result of Action
In the context of sm cross-coupling reactions, the compound would contribute to the formation of new carbon-carbon bonds . This could potentially lead to the synthesis of complex organic molecules.
Action Environment
The action of 2-Methoxy-3-(methylthio)pyridine can be influenced by various environmental factors. For instance, the success of SM cross-coupling reactions, in which the compound might participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The stability of the compound, which is generally environmentally benign, also plays a crucial role .
properties
IUPAC Name |
2-methoxy-3-methylsulfanylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-9-7-6(10-2)4-3-5-8-7/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQJTCPENUHFQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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